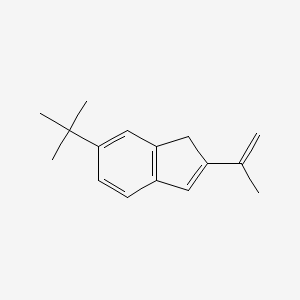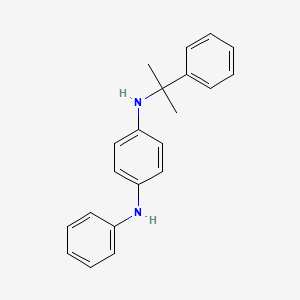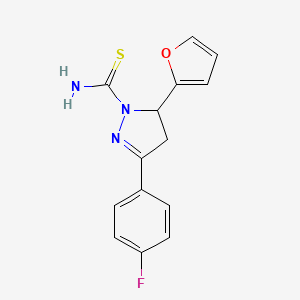![molecular formula C11H22N2O3Si B15159069 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole CAS No. 820247-55-0](/img/structure/B15159069.png)
3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with two methyl groups and a trimethoxysilylpropyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of both organic and organosilicon chemistry. It is used in various scientific and industrial applications, particularly in the fields of materials science and surface chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Trimethoxysilylpropyl Group: The 3,5-dimethylpyrazole can then be reacted with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked polymer networks.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases can facilitate the condensation of silanols.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential use in bioconjugation and as a linker molecule in the development of biosensors.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
作用机制
The mechanism of action of 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole involves its ability to form stable bonds with various substrates through the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are crucial in creating cross-linked networks that enhance the mechanical properties and stability of materials. The pyrazole ring can also participate in various chemical reactions, allowing for further functionalization and application in different fields.
相似化合物的比较
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in that it contains a trimethoxysilyl group, but differs in the presence of a methacrylate group instead of a pyrazole ring.
3-(Trimethoxysilyl)propylamine: Contains a trimethoxysilyl group and an amine group, used in different applications such as surface modification and bioconjugation.
3-(Trimethoxysilyl)propyl thiol: Contains a trimethoxysilyl group and a thiol group, used in the synthesis of thiol-functionalized surfaces and materials.
Uniqueness
3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole is unique due to the presence of both a pyrazole ring and a trimethoxysilyl group. This combination allows for versatile applications in both organic and organosilicon chemistry, making it a valuable compound in the development of new materials and technologies.
属性
CAS 编号 |
820247-55-0 |
|---|---|
分子式 |
C11H22N2O3Si |
分子量 |
258.39 g/mol |
IUPAC 名称 |
3-(3,5-dimethylpyrazol-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C11H22N2O3Si/c1-10-9-11(2)13(12-10)7-6-8-17(14-3,15-4)16-5/h9H,6-8H2,1-5H3 |
InChI 键 |
GBHPBGQJXBMLAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCC[Si](OC)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)
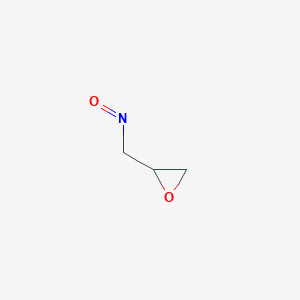
![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)
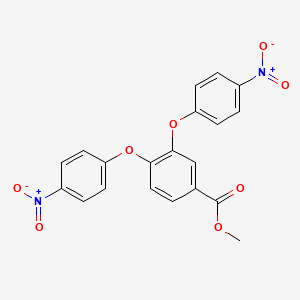
![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
